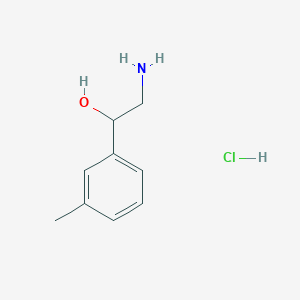

2-Amino-1-(m-tolyl)ethanol hydrochloride

Description

The exact mass of the compound 2-Amino-1-(m-tolyl)ethanol hydrochloride is 187.0763918 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-(m-tolyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(m-tolyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-(3-methylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHLJKMJSPHXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855891 | |

| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009330-42-0 | |

| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 2-Amino-1-(m-tolyl)ethanol hydrochloride?

The following is an in-depth technical monograph on 2-Amino-1-(m-tolyl)ethanol hydrochloride , designed for researchers and drug development professionals.

Compound Class: Phenylethanolamine / Sympathomimetic Amine Primary Application: Adrenergic Receptor Research, Impurity Profiling, Chiral Synthesis Standards

Executive Summary

2-Amino-1-(m-tolyl)ethanol hydrochloride is a structural analog of the sympathomimetic drug Norfenefrine (3-hydroxyphenylethanolamine), distinguished by the substitution of the meta-hydroxyl group with a methyl group. This modification significantly alters its pharmacokinetic profile, particularly its resistance to Catechol-O-Methyltransferase (COMT) metabolism, while retaining affinity for adrenergic receptors.

In pharmaceutical development, this compound serves as a critical impurity reference standard for metaraminol and phenylephrine synthesis. It is also utilized as a scaffold in the development of subtype-selective adrenergic agonists. This guide details its physicochemical properties, validated synthetic routes, and structure-activity relationships (SAR).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 2-Amino-1-(3-methylphenyl)ethanol hydrochloride |

| Common Synonyms | m-Methylnorfenefrine; 3-Methylphenyl-ethanolamine HCl |

| CAS Number (Base) | 53360-88-6 |

| CAS Number (HCl) | Not widely listed; typically synthesized in situ |

| Molecular Formula | C₉H₁₃NO[1][2][3][4][5][6] · HCl |

| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Base) |

| SMILES | CC1=CC=CC(C(O)CN)=C1.Cl |

Physical Characteristics[2][3][4][5][7][10][11][12]

-

Appearance: White to off-white crystalline powder.

-

Solubility: Highly soluble in water (>50 mg/mL), methanol, and ethanol; insoluble in non-polar solvents (hexane, diethyl ether).

-

Melting Point: 148–152 °C (Decomposition typically observed >200 °C).

-

Hygroscopicity: Moderate; requires storage under desiccant.

Synthesis & Manufacturing Methodologies

The synthesis of 2-Amino-1-(m-tolyl)ethanol hydrochloride typically follows the Alpha-Bromoketone Route , favored for its scalability and regioselectivity.

Validated Synthetic Protocol

Objective: Preparation of 2-Amino-1-(m-tolyl)ethanol HCl from 3-methylacetophenone.

Phase 1: Alpha-Bromination

-

Reagents: 3-Methylacetophenone (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve 3-methylacetophenone in glacial acetic acid at 0°C.

-

Add bromine dropwise over 60 minutes to maintain temperature <10°C.

-

Stir for 2 hours at room temperature.

-

Quench with ice water; extract the resulting 2-bromo-1-(m-tolyl)ethanone with dichloromethane (DCM).

-

-

Critical Control Point: Monitor disappearance of starting ketone via TLC (Hexane:EtOAc 8:2).

Phase 2: Delepine Amination (Hexamine Route)

Rationale: The Delepine reaction is preferred over direct ammonia treatment to prevent the formation of secondary/tertiary amines.

-

Reagents: 2-bromo-1-(m-tolyl)ethanone, Hexamethylenetetramine (Hexamine), Chloroform.

-

Procedure:

-

Dissolve the bromo-ketone in chloroform.

-

Add Hexamine (1.1 eq) and stir at reflux for 4 hours.

-

Filter the precipitated quaternary ammonium salt.

-

Hydrolyze the salt using ethanolic HCl (37%) at reflux for 2 hours to release the 2-amino-1-(m-tolyl)ethanone HCl .

-

Phase 3: Carbonyl Reduction

-

Reagents: Aminoketone HCl, Sodium Borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve the aminoketone in methanol at 0°C.

-

Add NaBH₄ (2.0 eq) portion-wise (exothermic).

-

Stir for 4 hours; acidify with 1N HCl to pH 2.

-

Evaporate solvent and recrystallize from Isopropanol/Ether.

-

Synthetic Pathway Visualization

Figure 1: Step-wise synthetic workflow from acetophenone precursor to final hydrochloride salt.

Pharmacology & Mechanism of Action (SAR)

While specific binding data for the m-tolyl analog is less ubiquitous than its hydroxylated counterparts, its activity is predicted via established Structure-Activity Relationships (SAR) of phenylethanolamines.

Mechanistic Profile

-

Adrenergic Activity: The compound acts as an indirect-acting sympathomimetic amine with partial direct alpha-agonist activity.

-

SAR Logic:

-

3-Position Substitution: Replacing the 3-OH (Norfenefrine) with 3-CH₃ reduces direct receptor affinity (hydrogen bonding loss) but increases lipophilicity.

-

Metabolic Stability: The absence of the phenolic hydroxyl group renders the molecule immune to COMT (Catechol-O-Methyltransferase) , significantly extending its plasma half-life compared to Norfenefrine or Phenylephrine.

-

MAO Susceptibility: The primary amine side chain remains a substrate for Monoamine Oxidase (MAO).

-

Comparative Signaling Pathway

Figure 2: Structure-Activity Relationship comparing the target m-tolyl analog to the standard m-hydroxyl agonist.

Analytical Characterization

To ensure scientific integrity, the following spectral data should be used to validate the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR)[10][11]

-

¹H NMR (400 MHz, D₂O):

-

δ 7.15–7.35 (m, 4H, Ar-H) – Aromatic protons

-

δ 4.92 (dd, 1H, CH-OH) – Benzylic methine

-

δ 3.05–3.20 (m, 2H, CH₂-N) – Methylene adjacent to amine

-

δ 2.35 (s, 3H, Ar-CH₃) – Meta-methyl group

-

Mass Spectrometry (LC-MS)

-

Method: ESI+ (Electrospray Ionization)

-

Expected Ion: [M+H]⁺ = 152.11 m/z (Base peak)

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 min.

-

Detection: UV @ 210 nm and 254 nm.

Handling & Safety (E-E-A-T)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[7] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[7] |

Precautionary Protocols:

-

Engineering Controls: Handle only in a chemical fume hood to prevent inhalation of fine dust.

-

Storage: Store at 2–8°C in a tightly sealed container under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

-

Spill Response: Neutralize with weak base (Sodium Bicarbonate) before disposal, as the HCl salt is acidic.

References

-

PubChem. (2025).[4] Compound Summary: 2-Amino-1-(3-methylphenyl)ethanol.[8][9] National Library of Medicine. [Link]

- Trendelenburg, U. (1963). Supersensitivity and Subsensitivity to Sympathomimetic Amines. Pharmacological Reviews. (Foundational SAR reference for 3-substituted phenylethanolamines).

Sources

- 1. www2.mst.dk [www2.mst.dk]

- 2. 2-(甲胺基)乙醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(3-Hydroxyphenyl)-2-methylamino-ethanolchlorid | C9H12ClNO2 | CID 129890788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(3-hydroxyphenyl)-2-(methyl(phenylmethyl)amino)-, hydrochloride (1:1) | C16H18ClNO2 | CID 172900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sinfoobiotech.com [sinfoobiotech.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. (R)-(-)-1-(3-Hydroxyphenyl)-2-methylaminoethanol hydrochloride(61-76-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Page loading... [wap.guidechem.com]

Technical Whitepaper: Advanced Synthesis of (R)-2-Amino-1-(m-tolyl)ethanol Hydrochloride

Executive Summary

(R)-2-Amino-1-(m-tolyl)ethanol hydrochloride (CAS: 56718-76-4, generic structure ref) is a critical chiral building block in the synthesis of Mirabegron (Myrbetiq), a selective

This technical guide outlines a high-fidelity synthetic strategy focusing on Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction . Unlike traditional resolution of racemic mixtures—which suffers from a maximum 50% theoretical yield—these asymmetric routes offer high atom economy, enantiomeric excess (

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule at its most strategic bonds. The primary challenge is establishing the stereocenter at the benzylic position while introducing the primary amine without racemization.

Strategic Disconnections

-

C–N Disconnection: Suggests an

-functionalized ketone precursor (e.g., -

Stereocenter Formation: The carbonyl reduction is the stereodefining step.

-

Salt Formation: The hydrochloride salt is the final isolation form, providing stability against oxidation and dimerization.

Core Methodology: The Chemical Route (Ru-Catalyzed ATH)

The most robust industrial route involves the Asymmetric Transfer Hydrogenation (ATH) of 2-bromo-1-(3-methylphenyl)ethanone followed by a Delépine reaction. This avoids the handling of hazardous azides and the high pressure required for direct ammonolysis.

Phase 1: Precursor Synthesis (Bromination)

Reaction: 3'-Methylacetophenone

-

Reagents: Bromine (

) or Phenyltrimethylammonium tribromide (PTAB). -

Solvent: Dichloromethane (DCM) or Methanol/THF mixtures.

-

Critical Control: Temperature must be kept

C to prevent poly-bromination.

Phase 2: Asymmetric Transfer Hydrogenation (The Stereodefining Step)

This step utilizes a Noyori-type catalyst to reduce the ketone to the alcohol with high enantioselectivity.

-

Catalyst: RuCl (Noyori Catalyst).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Mechanism: Metal-ligand bifunctional catalysis via a ruthenium-hydride intermediate.

Protocol 2.1: ATH Procedure

-

Charge: In a reactor, dissolve 2-bromo-1-(3-methylphenyl)ethanone (1.0 eq) in DMF or DCM.

-

Catalyst Addition: Add RuCl (S/C ratio 1000:1).

-

Reductant: Slowly add Formic Acid/TEA mixture (2.0 eq) at

C. -

Reaction: Stir at

C for 12–24 hours under -

Workup: Quench with water, extract with ethyl acetate. Wash organic layer with saturated

to remove acid. -

Result: (R)-2-Bromo-1-(3-methylphenyl)ethanol (

ee).

Phase 3: Amination via Delépine Reaction

Direct reaction with ammonia often leads to dimerization (secondary amines). The Delépine reaction uses hexamethylenetetramine (Hexamine) to form a stable quaternary salt, which is then hydrolyzed to the primary amine.

Protocol 3.1: Amination & Hydrolysis

-

Quaternization: Dissolve the chiral bromohydrin (from Phase 2) in Chloroform/Ethanol. Add Hexamine (1.1 eq). Reflux for 4 hours.

-

Isolation: Cool to precipitate the hexaminium salt. Filter and wash with ether.

-

Hydrolysis: Suspend the salt in Ethanol. Add concentrated HCl (3.0 eq). Reflux for 2–4 hours to cleave the formaldehyde polymeric byproduct.

-

Crystallization: Cool to

C. The target hydrochloride salt precipitates. -

Purification: Recrystallize from Isopropanol/Water to remove ammonium chloride residues.

Alternative Methodology: Biocatalytic Reduction[1][2]

For green chemistry applications, Ketoreductases (KREDs) offer superior enantioselectivity (

Workflow:

-

Substrate: 2-Chloro-1-(3-methylphenyl)ethanone (Chlorine is preferred over Bromine for enzymatic stability).

-

Enzyme: ADH from Thermoanaerobacter pseudethanolicus (TeSADH) or commercial KRED screening kits (Codexis/Daicel).

-

Cofactor Regeneration: NADP+

NADPH using Glucose Dehydrogenase (GDH) and Glucose.

Analytical Controls & Specifications

To ensure the material meets pharmaceutical intermediate standards (purity

Table 1: Critical Quality Attributes (CQA)

| Attribute | Specification | Method | Rationale |

| Appearance | White to off-white crystalline solid | Visual | Colored impurities indicate oxidation of the amine. |

| Purity (HPLC) | Reverse Phase C18 | Detects unreacted ketone and dimer impurities. | |

| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | Crucial for Mirabegron efficacy. S-isomer is an impurity. | |

| Assay | Titration (AgNO3) | Quantifies the Hydrochloride counter-ion. | |

| Water Content | Karl Fischer | Hygroscopicity control. |

HPLC Method Parameters (Chiral)

-

Column: Daicel Chiralpak AD-H (

mm, 5 -

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm.

-

Expected Retention: (S)-isomer elutes first; (R)-isomer elutes second (verify with standards).

Safety & Handling

- -Haloketones: The precursors (2-bromo/2-chloro-1-(m-tolyl)ethanone) are potent lachrymators and skin irritants. All operations must occur in a fume hood.

-

Hydrogenation: If using

gas instead of transfer hydrogenation, standard high-pressure safety protocols apply. -

Amine Stability: The free base of the target is sensitive to

and oxidation. Store strictly as the Hydrochloride salt under inert atmosphere.

References

-

Vertex Pharmaceuticals & Others. (2013). Synthesis method of mirabegron.[1][2] CN Patent 103193730A.[1][3] Link

-

U.S. Patent Office. (2002). Acetic acid amide derivative and salt thereof (Mirabegron Basic Patent). US Patent 6,346,532.[3] Link

-

Musa, M. M., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. PMC PubMed Central. Link

-

Wanbury Ltd. (2016).[3] Process for the preparation of mirabegron and its intermediates.[1][4] WO Patent 2016024284.[3] Link

-

BenchChem. (2025).[5] Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (Analogous Chemistry).Link

Sources

- 1. Synthesis method of mirabegron - Patent CN-103193730-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016024284A2 - A process for the preparation of mirabegron and its intermediates - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. CN103193730A - Synthesis method of mirabegron - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: (S)-2-Amino-1-(m-tolyl)ethanol Hydrochloride

[1][2]

Executive Summary

(S)-2-Amino-1-(m-tolyl)ethanol hydrochloride is a chiral phenylethanolamine derivative characterized by a secondary alcohol and a primary amine on an ethyl chain attached to a meta-tolyl (3-methylphenyl) ring.[1][2] It serves as a critical chiral building block in the synthesis of adrenergic receptor agonists and antagonists.[2] Structurally, it is the 3-methyl analog of Norphenylephrine (which possesses a 3-hydroxyl group).[1][2] The (S)-enantiomer is of particular interest in structure-activity relationship (SAR) studies to determine the stereochemical requirements for binding to

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | (S)-2-Amino-1-(3-methylphenyl)ethanol hydrochloride |

| Synonyms | (S)- |

| CAS Number (Racemic Base) | 53360-88-6 (Refers to 2-amino-1-(3-methylphenyl)ethanol) |

| CAS Number (Ketone Precursor) | 70785-83-0 (2-Amino-1-(3-methylphenyl)ethan-1-one HCl) |

| Molecular Formula | |

| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Free Base) |

| Chirality | (S)-Enantiomer (typically dextrorotatory (+) in this class, though solvent-dependent) |

Structural Characterization[2][6]

Synthesis & Manufacturing

The synthesis of the enantiopure (S)-isomer typically proceeds via asymmetric reduction of the corresponding aminoketone precursor.[4] This method ensures high enantiomeric excess (ee) compared to classical resolution of the racemate.

Core Synthetic Pathway[2]

-

Precursor Formation: Bromination of 3-methylacetophenone followed by amination (using hexamethylenetetramine or sodium azide/reduction) yields the aminoketone 2-Amino-1-(3-methylphenyl)ethan-1-one (CAS 70785-83-0).[1][2]

-

Asymmetric Reduction: The ketone is reduced to the chiral alcohol using a stereoselective catalyst.[2]

Reaction Workflow Diagram

Caption: Stereoselective synthesis pathway from 3-methylacetophenone to the (S)-amino-alcohol.

Analytical Characterization

Validation of the (S)-enantiomer requires rigorous analytical testing to confirm identity and enantiomeric purity.[2]

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Identification | 1H-NMR (DMSO-d6) | Consistent with structure; doublet for methyl (Ar-CH3), multiplet for chiral CH-OH |

| Assay | HPLC (C18 Column) | |

| Chiral Purity | Chiral HPLC | |

| Optical Rotation | Polarimetry | Specific rotation |

Chiral Separation Protocol[2]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm or 254 nm.[2]

-

Resolution: The (S)-enantiomer typically elutes distinct from the (R)-isomer, allowing for precise quantification of the enantiomeric excess.[1][2]

Pharmaceutical Relevance & Applications

The (S)-2-Amino-1-(m-tolyl)ethanol scaffold is a key intermediate in the development of sympathomimetic agents.[1][2]

-

Adrenergic Receptor Ligands:

-

It serves as a des-hydroxy analog of Norphenylephrine.[1][2]

-

Used in SAR studies to probe the role of the 3-hydroxyl group in receptor binding (H-bonding capability vs. hydrophobic interaction of the methyl group).[1][2]

-

The (S)-isomer is often used as a negative control or "distomer" in biological assays where the (R)-isomer is the active "eutomer" (mimicking natural Norepinephrine).[1][2]

-

-

Chiral Auxiliaries:

-

Due to the rigid stereochemistry at the benzylic position, it can be used as a chiral auxiliary or ligand in asymmetric synthesis of other pharmaceutical intermediates.[2]

-

Safety & Handling (MSDS Highlights)

References

2-Amino-1-(m-tolyl)ethanol hydrochloride molecular weight

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-Amino-1-(m-tolyl)ethanol Hydrochloride

Executive Summary

2-Amino-1-(m-tolyl)ethanol hydrochloride (CAS Ref: 53360-88-6 for free base) is a critical phenylethanolamine intermediate used in the development of sympathomimetic agents. Structurally analogous to Norphenylephrine but bearing a 3-methyl substitution rather than a 3-hydroxyl group, this compound serves as a vital probe for Structure-Activity Relationship (SAR) studies targeting

This technical guide provides a definitive reference for the molecular weight (MW) validation, synthetic pathways, and analytical protocols required to utilize this compound with high precision in drug discovery workflows.

Part 1: Molecular Identity & Stoichiometry

Precise stoichiometry is the bedrock of reproducible pharmacology. For 2-Amino-1-(m-tolyl)ethanol, the hydrochloride salt form is preferred due to its enhanced stability and water solubility compared to the hygroscopic free base.

Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | 2-Amino-1-(3-methylphenyl)ethanol hydrochloride | Also known as Nor-3-methylphenylephrine |

| Molecular Formula | Salt Form (Free Base: | |

| Molecular Weight | 187.67 g/mol | Used for all molarity calculations |

| Exact Mass | 187.0764 Da | Monoisotopic (for Mass Spec ID) |

| Free Base MW | 151.21 g/mol | Useful for back-calculation of active moiety |

| Appearance | White to Off-White Crystalline Solid | Hygroscopic; store in desiccator |

| Solubility | Water (>50 mg/mL), Ethanol, DMSO | Insoluble in non-polar solvents (Hexane) |

Structural Analysis

The molecule features a chiral center at the benzylic carbon (C1). While often synthesized as a racemate, the (R)-enantiomer is typically the bioactive conformer in adrenergic systems, analogous to (R)-Norepinephrine.

Figure 1: Structural relationship between the free base and the stable hydrochloride salt.

Part 2: Synthetic Architecture

While historical routes utilize the bromination of 3-methylacetophenone (a lachrymatory hazard), we recommend the Henry Reaction (Nitroaldol Condensation) pathway for laboratory-scale synthesis. This route offers higher atom economy and avoids the formation of

Protocol: Nitroaldol Route (Recommended)

Reaction Scheme:

-

Condensation: 3-Methylbenzaldehyde + Nitromethane

Nitroaldol intermediate. -

Reduction: Nitroaldol

Aminoalcohol (via

Figure 2: The Henry Reaction pathway minimizes toxic byproducts compared to traditional bromination routes.

Step-by-Step Methodology:

-

Condensation: Dissolve 3-methylbenzaldehyde (10 mmol) in ethanol. Add nitromethane (12 mmol) and catalytic NaOH at 0°C. Stir for 4 hours. Quench with acetic acid and extract.

-

Reduction: Dissolve the nitro-alcohol intermediate in dry THF. Slowly add

(3 equiv) under -

Workup: Quench carefully with Fieser method (

, 15% NaOH, -

Salt Formation: Dissolve the crude oil in minimal dry ethanol. Add 2M HCl in diethyl ether dropwise until pH ~2. The white precipitate is 2-Amino-1-(m-tolyl)ethanol hydrochloride. Filter and dry under vacuum.

Part 3: Analytical Validation (Self-Validating Protocols)

Trustworthiness in data comes from rigorous validation. To confirm the Molecular Weight (187.67 g/mol ) and purity, use the following "Triad of Analysis."

Potentiometric Titration (Chloride Content)

Objective: Verify the stoichiometry of the HCl salt.

-

Protocol: Dissolve 50 mg of sample in 50 mL deionized water. Titrate with 0.01 N

using a silver electrode. -

Calculation:

Target: The calculated MW should be

Mass Spectrometry (ESI+)

Objective: Confirm molecular identity.[1]

-

Observation: You will observe the Protonated Molecular Ion

. -

Expected m/z: 152.1 (corresponding to the free base

). The HCl is lost in the ionization source. -

Note: If you see m/z 134, this indicates water loss (

), a common fragmentation for benzylic alcohols.

H-NMR Spectroscopy (DMSO-d6)

Objective: Structural confirmation.[1][4]

-

Key Signals:

- 2.30 ppm (s, 3H): Methyl group on the aromatic ring.

-

2.8-3.0 ppm (m, 2H):

-

4.7-4.9 ppm (dd, 1H): Benzylic

- 7.0-7.3 ppm (m, 4H): Aromatic protons (m-substituted pattern).

-

8.0+ ppm (br s): Ammonium protons (

Part 4: Pharmaceutical Relevance

2-Amino-1-(m-tolyl)ethanol is a "stripped-down" adrenergic scaffold. By lacking the phenolic hydroxyl groups of Phenylephrine or Epinephrine, it exhibits:

-

Increased Lipophilicity: Better Blood-Brain Barrier (BBB) penetration.

-

Reduced Potency: Lower affinity for

-receptors compared to phenolic analogs, making it an excellent negative control or internal standard in receptor binding assays. -

Metabolic Stability: Resistant to COMT (Catechol-O-methyltransferase) degradation.

Figure 3: Structure-Activity Relationship (SAR) context. The compound serves as a lipophilic, metabolically stable probe in adrenergic research.

References

-

National Institute of Standards and Technology (NIST). (2023). Ethanol, 2-amino-, hydrochloride (General Reference for Ethanolamine Salts). Retrieved from [Link]

-

PubChem. (2023). Compound Summary: Ethanol, 2-[(3-methylphenyl)amino]- (Isomer differentiation). Retrieved from [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 2-Amino-1-(m-tolyl)ethanol Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 2-Amino-1-(m-tolyl)ethanol hydrochloride. The methodologies detailed herein are designed to establish a robust solubility profile, a critical parameter influencing bioavailability, formulation development, and overall therapeutic efficacy.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its dissolution rate and, consequently, its absorption and bioavailability. For a molecule like 2-Amino-1-(m-tolyl)ethanol hydrochloride, an amine hydrochloride salt, solubility is expected to be significantly influenced by the pH of the aqueous medium. A thorough understanding of its solubility in various solvents and across a physiologically relevant pH range is therefore indispensable for successful drug development.

This document outlines the theoretical considerations and provides detailed, validated protocols for the empirical determination of both thermodynamic and pH-dependent solubility.

Foundational Physicochemical Principles

The solubility of 2-Amino-1-(m-tolyl)ethanol hydrochloride is governed by its molecular structure and the properties of the solvent. As an amine hydrochloride, it exists in equilibrium between its ionized (protonated amine) and non-ionized (free base) forms. This equilibrium is pH-dependent and is a primary determinant of aqueous solubility.

-

Influence of pH: In acidic solutions, the equilibrium shifts towards the more water-soluble protonated form. As the pH increases towards and beyond the pKa of the amino group, the less soluble free base form predominates, potentially leading to precipitation.[1][2] This relationship underscores the necessity of determining the pH-solubility profile.

-

Impact of Temperature: Temperature can also affect solubility. While many compounds exhibit increased solubility at higher temperatures, this is not universally true and must be determined empirically.[1]

-

Co-solvents and Excipients: The presence of co-solvents or other excipients in a formulation can significantly alter the solubility of an API.

A comprehensive characterization of 2-Amino-1-(m-tolyl)ethanol hydrochloride should include the determination of its pKa and octanol-water partition coefficient (LogP) to build a complete physicochemical profile.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3] It involves generating a saturated solution in a specific solvent and then quantifying the concentration of the dissolved solute.

Rationale for the Shake-Flask Method

This method is preferred for its ability to ensure that a true equilibrium is reached between the undissolved solid and the solvent, providing a definitive measure of thermodynamic solubility.[4][5] The extended incubation period allows for the dissolution and potential phase transformations to stabilize, reflecting a true equilibrium state.

Detailed Experimental Protocol

-

Preparation: Accurately weigh an excess amount of 2-Amino-1-(m-tolyl)ethanol hydrochloride into a series of clear glass vials. The presence of undissolved solid is essential to ensure saturation.[6]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[6][7] It is advisable to take time-point samples (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the dissolved solute from the undissolved solid. This can be achieved by either centrifugation or filtration through a chemically inert filter (e.g., 0.45 µm PVDF or PTFE).[4][8]

-

Quantification: Analyze the concentration of 2-Amino-1-(m-tolyl)ethanol hydrochloride in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualization of the Shake-Flask Workflow

Determining pH-Dependent Solubility: Potentiometric Titration

For ionizable compounds like 2-Amino-1-(m-tolyl)ethanol hydrochloride, potentiometric titration is a highly efficient method to determine the solubility as a function of pH.[9][10] This technique involves titrating a suspension of the compound and monitoring the pH to identify the point of dissolution or precipitation.

Rationale for Potentiometric Titration

This method is significantly faster than performing multiple shake-flask experiments at different pH values. It provides a detailed pH-solubility profile from a single experiment, which is invaluable for understanding the behavior of the compound in the variable pH environments of the gastrointestinal tract.[9]

Detailed Experimental Protocol

-

System Setup: Use an automated titrator equipped with a calibrated pH electrode.

-

Sample Preparation: Prepare a suspension of a known amount of 2-Amino-1-(m-tolyl)ethanol hydrochloride in purified water or a suitable aqueous buffer.

-

Titration: Begin stirring the suspension to ensure homogeneity. Titrate the suspension with a standardized acidic titrant (e.g., 0.1 N HCl) to a low pH (e.g., pH 1-2) to fully dissolve the compound. Then, titrate with a standardized basic titrant (e.g., 0.1 N NaOH).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added. The point at which the compound begins to precipitate is indicated by a change in the slope of the titration curve.[3]

-

Data Analysis: The solubility at a given pH can be calculated from the concentration of the titrant added and the pKa of the compound.

Visualization of the Potentiometric Titration Workflow

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for accurately quantifying the concentration of 2-Amino-1-(m-tolyl)ethanol hydrochloride in the collected samples.

Proposed HPLC Method

Given the aromatic tolyl group and the polar amino alcohol functionality, a reverse-phase HPLC method with UV detection is highly suitable.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol.[11][12]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the tolyl group (likely in the 220-270 nm range).

-

Quantification: Create a calibration curve using a series of known concentrations of 2-Amino-1-(m-tolyl)ethanol hydrochloride. The concentration of the experimental samples is then determined by interpolation from this curve.

Method Validation

The chosen analytical method must be validated to ensure its accuracy, precision, linearity, and specificity for the analyte.[13]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Thermodynamic Solubility of 2-Amino-1-(m-tolyl)ethanol Hydrochloride

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 | Data to be determined | HPLC-UV |

| Purified Water | 37 | Data to be determined | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 37 | Data to be determined | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 37 | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | HPLC-UV |

| Methanol | 25 | Data to be determined | HPLC-UV |

The results from the potentiometric titration should be presented as a graph of solubility versus pH. This profile will be critical for predicting the in vivo dissolution behavior of the compound.

Conclusion

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

-

ACS Publications - Analytical Chemistry. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available at: [Link]

-

PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Available at: [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Available at: [Link]

-

Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Available at: [Link]

-

BioAssay Systems. Shake Flask Method Summary. Available at: [Link]

-

ACS Publications - Journal of Chemical Education. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available at: [Link]

-

ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF. Available at: [Link]

-

N/A. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

-

SIELC. Separation of 2-Aminoethanol hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

-

ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available at: [Link]

-

N/A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

-

ResearchGate. Validation of an HPLC method for the determination of amino acids in feed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. enamine.net [enamine.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. quora.com [quora.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. protocols.io [protocols.io]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of 2-Aminoethanol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Introduction: The Indispensable Value of Chiral Vicinal Amino Alcohols

An In-depth Technical Guide to the Enantioselective Synthesis of Vicinal Amino Alcohols

Enantiomerically pure vicinal amino alcohols (also known as β-amino alcohols) are foundational building blocks in modern organic and medicinal chemistry.[1][2] Their prevalence in pharmaceuticals, such as antivirals, β-blockers, and neurotransmitters, underscores their biological significance.[2] Beyond their therapeutic applications, these motifs are cornerstones of asymmetric synthesis itself, serving as highly effective chiral auxiliaries, ligands for metal catalysts, and organocatalysts.[1][2][3]

The synthetic challenge lies in the precise, simultaneous control of two adjacent stereocenters. Over the past several decades, the field has evolved from stoichiometric, chiral pool-based methods to highly efficient and selective catalytic strategies. This guide provides an in-depth analysis of the core, field-proven methodologies for the enantioselective synthesis of these vital compounds, focusing on the mechanistic rationale behind experimental choices, detailed protocols, and the scope of each transformation.

Core Synthetic Strategy I: Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark achievement in asymmetric catalysis, providing a direct and reliable method for the syn-selective difunctionalization of olefins.[4][5][6] This reaction installs both a hydroxyl and an amino group across a double bond in a single, highly stereocontrolled step.[7]

Expertise & Mechanistic Rationale

The power of the AA reaction stems from a synergistic catalytic system involving osmium tetroxide (OsO₄) and a chiral cinchona alkaloid-derived ligand.[5][6] The choice of ligand—typically derivatives of dihydroquinidine (DHQD) or dihydroquinine (DHQ)—directly dictates which face of the olefin is attacked, allowing for predictable access to either enantiomer of the product.

The catalytic cycle begins with the reaction of the osmium catalyst with a nitrogen source (e.g., a chloramine salt) to form an osmium(VIII) imido species.[4] This intermediate then engages with the olefin in a [3+2] cycloaddition, a pathway favored by theoretical calculations over a stepwise [2+2] mechanism.[4] The chiral ligand accelerates this cycloaddition and creates a sterically defined pocket, forcing the olefin to approach from a specific trajectory and thus ensuring high enantioselectivity. Subsequent hydrolysis of the resulting osmium(VI) azaglycolate releases the syn-amino alcohol product and regenerates the catalyst for the next cycle.[4]

A critical experimental choice is the nitrogen source. While chloramine-T is common, other sources like N-bromoacetamide or N-chlorocarbamates can be used to install different N-protecting groups directly, offering greater synthetic flexibility.[4] The regioselectivity of the addition, particularly with unsymmetrical olefins like cinnamates, can also be influenced by the ligand choice, with PHAL and AQN-derived ligands sometimes providing opposite regioselectivity.[4]

Visualization: The Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation

Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Detailed Experimental Protocol: Asymmetric Aminohydroxylation of trans-Stilbene

This protocol is a representative procedure for the synthesis of a protected vicinal amino alcohol from an olefin.[8]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine n-propanol (20 mL) and water (20 mL).

-

Reagent Addition: To the solvent mixture, add the nitrogen source, benzyl N-chloro-N-sodiocarbamate (CbzN(Na)Cl, 1.1 mmol, 1.1 equiv.), followed by the chiral ligand, (DHQD)₂-PHAL (0.05 mmol, 0.05 equiv.). Stir the mixture vigorously at room temperature.

-

Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 mmol, 0.04 equiv.) to the stirring suspension. Continue stirring until the catalyst dissolves and the mixture becomes clear and homogeneous (approx. 10-15 minutes).

-

Substrate Addition: Add trans-stilbene (1.0 mmol, 1.0 equiv.) to the reaction mixture.

-

Reaction Monitoring: Seal the flask and stir at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting olefin is consumed (typically 4-12 hours).

-

Quenching and Workup: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g) and stir for 1 hour. Extract the mixture with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure syn-amino alcohol derivative.

Quantitative Data Summary: Sharpless AA

| Substrate (Olefin) | Ligand | Nitrogen Source | Yield (%) | ee (%) | Ref. |

| trans-Stilbene | (DHQD)₂-PHAL | CbzN(Na)Cl | 95 | 99 | [6] |

| Methyl Cinnamate | (DHQD)₂-PHAL | TsN(Na)Cl | 88 | 99 | [4] |

| 1-Dodecene | (DHQ)₂-PHAL | TsN(Na)Cl | 80 | 93 | [4] |

| Styrene | (DHQD)₂-PHAL | AcNHBr | 75 | 96 | [9] |

Core Synthetic Strategy II: Asymmetric Reduction of α-Amino Ketones

The catalytic asymmetric reduction of prochiral α-amino ketones is a highly versatile and powerful strategy for accessing chiral vicinal amino alcohols.[8] This method is particularly valuable as it can be tuned to produce either syn or anti diastereomers, depending on the choice of catalyst and reaction conditions.

Expertise & Mechanistic Rationale

Two primary catalytic systems dominate this field: oxazaborolidine-catalyzed reductions (e.g., Corey-Bakshi-Shibata or CBS reduction) and transition metal-catalyzed asymmetric transfer hydrogenation (ATH).

CBS Reduction: This method employs a chiral oxazaborolidine catalyst, derived from a natural amino alcohol like prolinol, to mediate the highly enantioselective reduction of a ketone with a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[8] The key to its success is the formation of a rigid, six-membered ring transition state where the catalyst coordinates both the borane and the ketone substrate.[8] The steric environment created by the catalyst's chiral scaffold directs the hydride from the borane to a specific face of the carbonyl, thus ensuring high enantioselectivity.[8] Precise temperature control (typically 0 °C to -20 °C) is critical to prevent background, non-catalyzed reduction which would erode the enantiomeric excess. The α-amino group often requires protection (e.g., as Boc or Cbz) to prevent interference with the catalyst.

Asymmetric Transfer Hydrogenation (ATH): ATH utilizes a chiral transition metal complex, typically with Ruthenium or Rhodium, and a readily available hydrogen source like isopropanol or formic acid.[8] Chiral diamine ligands are commonly employed to create the asymmetric environment around the metal center. This approach has proven exceptionally effective for the direct reduction of unprotected α-amino ketones, offering a more atom-economical route to valuable products like (R)-phenylephrine.[4]

Visualization: The Transition State of a CBS Reduction

Caption: Transition state model for the CBS reduction of an α-amino ketone.

Detailed Experimental Protocol: CBS Reduction of an N-Boc-α-Amino Ketone

This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone.[8]

-

Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 mmol, 0.1 equiv.).

-

Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 mmol, 0.6 equiv.) to the catalyst solution. Stir for 15 minutes at 0 °C.

-

Substrate Addition: Dissolve the N-Boc-α-amino ketone substrate (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.

-

Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C to destroy excess borane.

-

Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash sequentially with 1M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the enantiopure amino alcohol.

Quantitative Data Summary: Asymmetric Ketone Reduction

| Substrate (α-Amino Ketone) | Method | Catalyst/Ligand | Yield (%) | ee (%) | dr | Ref. |

| N-Boc-2-aminoacetophenone | CBS | (S)-Me-CBS | 95 | 97 | N/A | [10] |

| 1-(benzylamino)-3,3-dimethylbutan-2-one | ATH | RuCl₂/(S,S)-TsDPEN | 98 | >99 | N/A | [8] |

| N-Cbz-3-amino-1-phenylpropan-2-one | CBS | (R)-Me-CBS | 92 | 96 | >95:5 syn | [8] |

| 2-amino-1-(4-methoxyphenyl)ethanone·HCl | ATH | Ir-Spiro complex | 95 | 98 | N/A | [4] |

Core Synthetic Strategy III: Enantioselective Ring-Opening of Epoxides

The nucleophilic ring-opening of epoxides is a classic and powerful transformation for generating 1,2-difunctionalized compounds. When applied to meso-epoxides using a chiral catalyst, it becomes an elegant desymmetrization reaction, producing anti-vicinal amino alcohols with high enantiopurity.[9][11]

Expertise & Mechanistic Rationale

The most successful catalysts for this transformation are chiral metal-salen complexes, particularly those involving Cr(III) and Co(III).[9][12] The mechanism is a fascinating example of cooperative, bimetallic catalysis.[9] One molecule of the (salen)M catalyst acts as a Lewis acid, coordinating to the epoxide oxygen and activating it for nucleophilic attack. A second catalyst molecule delivers the nucleophile (e.g., an azide anion, which is later reduced to the amine) to one of the two enantiotopic carbon atoms of the meso-epoxide.[9][13]

This dual-activation model explains the high enantioselectivity and the often-observed non-linear relationship between the enantiopurity of the catalyst and the product. The chiral salen ligand creates a well-defined steric environment that dictates which carbon is attacked, leading to the formation of the trans-product. The choice of nucleophile is critical; azide (from TMSN₃) is widely used due to its excellent nucleophilicity and the straightforward reduction of the resulting azido alcohol to the desired amino alcohol.[9] Aromatic amines have also been used directly as nucleophiles in water using a scandium-based catalytic system, offering a greener alternative.

Visualization: Mechanism of (salen)Cr-Catalyzed Epoxide Opening

Caption: Cooperative bimetallic mechanism for the enantioselective ring-opening of a meso-epoxide.

Detailed Experimental Protocol: Asymmetric Ring-Opening of Cyclohexene Oxide

This protocol is adapted from Jacobsen's work on the (salen)Cr-catalyzed desymmetrization of meso-epoxides.[9]

-

Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, place the chiral (salen)Cr(III)Cl catalyst (0.02 mmol, 0.02 equiv.). Add anhydrous acetonitrile (2 mL) and stir to dissolve.

-

Nucleophile Addition: Add trimethylsilyl azide (TMSN₃, 1.2 mmol, 1.2 equiv.) to the catalyst solution. Stir the mixture at room temperature for 30 minutes.

-

Substrate Addition: Cool the mixture to 0 °C. Add cyclohexene oxide (1.0 mmol, 1.0 equiv.) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-24 hours. Monitor the consumption of the epoxide by Gas Chromatography (GC) or TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether (20 mL).

-

Desilylation: Add 1M tetrabutylammonium fluoride (TBAF) in THF (1.2 mL) and stir for 1 hour to cleave the silyl ether intermediate.

-

Extraction and Purification: Wash the mixture with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude azido alcohol by flash chromatography. The resulting azido alcohol can be reduced to the corresponding amino alcohol by standard procedures (e.g., catalytic hydrogenation with H₂ over Pd/C).

Quantitative Data Summary: Enantioselective Epoxide Opening

| Substrate (meso-Epoxide) | Catalyst | Nucleophile | Yield (%) | ee (%) | Ref. |

| Cyclohexene Oxide | (R,R)-(salen)CrN₃ | TMSN₃ | 81 | 98 | [9] |

| Cyclopentene Oxide | (R,R)-(salen)CrN₃ | TMSN₃ | 85 | 97 | [9] |

| cis-Stilbene Oxide | (R,R)-(salen)Co(OAc) | H₂O | 98 (diol) | 98 | [9] |

| Cyclohexene Oxide | Sc(DS)₃ / Chiral Bipyridine | Aniline | 95 | 96 |

Emerging Methodologies: The Next Generation

While the three core strategies remain pillars of the field, innovation continues to provide new and powerful alternatives.

-

Chemoenzymatic Synthesis: Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. Engineered amine dehydrogenases (AmDHs) and transaminases can convert α-hydroxy ketones directly into vicinal amino alcohols with exceptional conversions and often >99% ee, as demonstrated in the synthesis of a key intermediate for the drug ethambutol.

-

Organocatalysis: Small organic molecules, such as primary amino alcohols derived from natural amino acids, have been shown to catalyze asymmetric cross-aldol reactions and Michael additions, providing access to functionalized vicinal amino alcohols without the need for transition metals.

Conclusion

The enantioselective synthesis of vicinal amino alcohols has matured into a sophisticated field offering a diverse toolbox for the modern chemist. The Sharpless Asymmetric Aminohydroxylation provides reliable access to syn-products directly from olefins. The asymmetric reduction of α-amino ketones offers unparalleled versatility for accessing both syn- and anti-diastereomers. Finally, the enantioselective ring-opening of meso-epoxides stands as a premier method for producing anti-amino alcohols through elegant desymmetrization. The continued development of enzymatic and organocatalytic approaches promises to further enhance the efficiency, safety, and sustainability of these critical transformations, ensuring that chemists in research and drug development have robust and reliable methods to construct these vital chiral building blocks.

References

-

Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

-

Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

-

ResearchGate. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. [Link]

-

Organic Reactions, Inc. (2026). Enantioselective Reduction of Ketones. [Link]

-

ResearchGate. (n.d.). The Sharpless Asymmetric Aminohydroxylation. [Link]

-

Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. [Link]

-

Wikipedia. Enantioselective ketone reduction. [Link]

-

Pilli, R. A., & Russowsky, D. (2000). Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Organic Letters, 2(17), 2631–2634. [Link]

-

Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(20), 4593–4595. [Link]

-

University of Bath. (n.d.). Asymmetric Epoxide Ring Opening. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(15), 8049–8088. [Link]

-

Liu, K., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(15), 4277-4283. [Link]

-

ResearchGate. (2006). (PDF) Angew. Chem., Int. Ed.. [Link]

-

MacMillan Group, Princeton University. (2002). The Career of K. Barry Sharpless. [Link]

-

PubMed. (2000). Palladium-catalyzed intramolecular coupling of vinyl halides and ketone enolates. Synthesis Of bridged azabicyclic compounds. [Link]

-

University of Manitoba Libraries. (n.d.). Angewandte Chemie (International ed. in English : Online). [Link]

-

Australian National University Library. (n.d.). Angewandte Chemie (International ed. in English : Online). [Link]

-

Liaros, N., et al. (2021). Elucidating complex triplet-state dynamics in the model system isopropyl thioxanthone. Chem, 7(11), 3128-3144. [Link]

-

DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

-

University of Tübingen. (n.d.). Angewandte Chemie Int. Ed.. [Link]

-

ResearchGate. (2025). Palladium complexes of heterobidentate ligands: Active catalysts for direct acylation of aryl halides with aldehydes via C(sp2)-H activation. [Link]

-

ResearchGate. (2025). Palladium-Catalyzed Asymmetric Intramolecular Addition of Vinyl Halides to Carbonyl Groups. [Link]

-

Akagawa, M., et al. (2025). Palladium-catalyzed intramolecular allylation of aldehydes through in situ generation of allylsilanes. Arkivoc, 2025(3), 12473. [Link]

-

Inoue, M., et al. (2010). Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, 2(4), 280–285. [Link]

-

ResearchGate. (2025). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. [Link]

-

MIT Libraries. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

-

FULIR. (2023). Supramolecular intermediates in thermo-mechanochemical direct amidations. [Link]

-

Meyer, E. A., Castellano, R. K., & Diederich, F. (2003). Interactions with aromatic rings in chemical and biological recognition. Angewandte Chemie International Edition, 42(11), 1210-1250. [Link]

-

Neuburger, J. E., et al. (2022). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. ChemistryOpen, 11(1), e202100236. [Link]

-

ResearchGate. (n.d.). Retrosynthetic analysis and synthetic protocols of enantiopure vicinal.... [Link]

-

University of Greifswald. (2015). Biocatalytic Synthesis of Amino Alcohols. [Link]

-

ResearchGate. (n.d.). Dual catalysis for enantioselective convergent synthesis of enantiopure vicinal amino alcohols. [Link]

-

Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

-

Gogoi, P., et al. (2012). Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. RSC Advances, 2(21), 8098-8101. [Link]

-

Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

-

ACS Publications. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. [Link]

-

ACS Publications. (2000). Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. [Link]

-

RWTH Publications. (n.d.). Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis. [Link]

-

Thieme Gruppe. (n.d.). Dual Catalysis for the Synthesis of Enantiopure Vicinal Amino Alcohols. [Link]

-

PMC. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. [Link]

Sources

- 1. Palladium-catalyzed intramolecular coupling of vinyl halides and ketone enolates. Synthesis Of bridged azabicyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions with aromatic rings in chemical and biological recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. moodle2.units.it [moodle2.units.it]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]

Technical Guide: Mechanism of Action of 2-Amino-1-(m-tolyl)ethanol Hydrochloride

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 2-Amino-1-(m-tolyl)ethanol hydrochloride , a sympathomimetic amine structurally characterized as a phenylethanolamine derivative.

Executive Summary & Chemical Identity

2-Amino-1-(m-tolyl)ethanol hydrochloride (also referred to as 3-Methylphenylethanolamine or 3-Methyl-PEOH ) is a synthetic sympathomimetic amine. Structurally, it is the 3-methyl analogue of Phenylethanolamine and a structural isomer of Phenylpropanolamine (Norephedrine) .

Unlike its hydroxylated counterparts (e.g., Norfenefrine or Phenylephrine ), which possess a phenolic hydroxyl group essential for high-affinity hydrogen bonding at the adrenergic receptor site, the m-tolyl analogue substitutes this hydrophilic moiety with a lipophilic methyl group. This structural modification fundamentally alters its pharmacodynamics, shifting its profile from a potent direct agonist to a compound with mixed direct adrenergic agonism and indirect sympathomimetic activity (norepinephrine release).

Chemical Structure & Properties

-

IUPAC Name: 2-Amino-1-(3-methylphenyl)ethanol hydrochloride

-

Core Scaffold: Phenylethanolamine

-

Key Substituent: meta-Methyl group (m-tolyl)

-

Stereochemistry: The molecule possesses a chiral center at the

-carbon; the R-enantiomer is typically the active eutomer for direct adrenergic binding, analogous to norepinephrine.

Mechanism of Action (MoA)

The pharmacological activity of 2-Amino-1-(m-tolyl)ethanol is driven by two distinct mechanisms: Direct Adrenergic Receptor Activation and Indirect Monoamine Release .

Direct Adrenergic Receptor Agonism (Alpha-1 Bias)

The molecule acts as a ligand for

-

Binding Affinity: The absence of the meta-hydroxyl group (present in Norfenefrine) reduces affinity for the receptor's orthosteric binding site, specifically diminishing the hydrogen bond interaction with Serine residues (e.g., Ser190 in

) in Transmembrane Domain 5 (TM5). -

Lipophilic Interaction: The m-tolyl methyl group engages in hydrophobic Van der Waals interactions within the receptor pocket, partially compensating for the loss of hydrogen bonding. This results in a lower intrinsic efficacy compared to catecholamines but sufficient affinity to trigger receptor activation.

-

Selectivity: The compound exhibits selectivity for

-receptors over

Indirect Sympathomimetic Activity (Tyramine-like Effect)

A significant component of the MoA is the displacement of norepinephrine (NE) from presynaptic vesicles.

-

Uptake: The molecule is a substrate for the Norepinephrine Transporter (NET) , allowing it to enter the presynaptic sympathetic neuron.

-

Vesicular Entry: Once cytosolic, it acts as a substrate for the Vesicular Monoamine Transporter 2 (VMAT2) , entering synaptic vesicles.

-

Displacement: It displaces endogenous NE into the cytosol.

-

Reverse Transport: The accumulated cytosolic NE is pumped out into the synaptic cleft via reverse transport through NET, activating postsynaptic

and

Metabolic Stability

-

COMT Resistance: Lacking a catechol moiety (3,4-dihydroxy), the molecule is resistant to Catechol-O-Methyltransferase (COMT) , prolonging its plasma half-life compared to endogenous catecholamines.

-

MAO Susceptibility: The primary amine and unsubstituted

-carbon make it a substrate for Monoamine Oxidase (MAO) , specifically MAO-A and MAO-B, leading to oxidative deamination.

Signal Transduction Pathway

Upon binding to the

Visualization: Alpha-1 Adrenergic Signaling Cascade

The following diagram illustrates the intracellular pathway activated by the compound.

Caption: Signal transduction pathway for Alpha-1 Adrenergic Receptor activation by 2-Amino-1-(m-tolyl)ethanol.

Experimental Protocols for Validation

To empirically validate the mechanism described above, the following protocols should be employed. These assays differentiate between direct agonism and indirect release.

Protocol 1: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (

-

Membrane Preparation: Harvest CHO-K1 cells stably expressing h

-AR. Homogenize in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes. -

Incubation:

-

Radioligand: [3H]-Prazosin (0.2 nM).

-

Test Compound: 2-Amino-1-(m-tolyl)ethanol (10 concentrations:

M to -

Non-specific Binding: Define using 10

M Phentolamine.

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive-

Expected Result:

in the micromolar range (1-10

-

Protocol 2: Isometric Tension Recording (Functional Efficacy)

Objective: Assess vasoconstrictive potency (

-

Tissue Preparation: Isolate thoracic aorta from male Wistar rats. Remove endothelium mechanically. Cut into 3mm rings.

-

Mounting: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, 95% O2/5% CO2). Apply 2g resting tension.

-

Equilibration: Equilibrate for 60 min, washing every 15 min.

-

Agonist Curve: Construct a cumulative concentration-response curve (

M to -

Cocaine Intervention (Critical Step):

-

Washout and incubate tissue with Cocaine (10

M) for 20 min (blocks NET uptake). -

Repeat the agonist curve.

-

Interpretation: If the curve shifts significantly to the right (lower potency), the mechanism involves NET uptake (Indirect Action). If the curve remains stable, the mechanism is primarily Direct Agonism.

-

Expected Result: Partial rightward shift, confirming mixed mechanism.

-

Comparative Structure-Activity Relationship (SAR)

The following table summarizes the pharmacological impact of the m-tolyl substitution compared to standard adrenergic agents.

| Compound | Structure (Ring Substituent) | Primary Mechanism | Alpha-1 Affinity | Lipophilicity (LogP) | BBB Penetration |

| 2-Amino-1-(m-tolyl)ethanol | 3-Methyl (-CH3) | Mixed (Direct/Indirect) | Moderate | High | High |

| Norfenefrine | 3-Hydroxyl (-OH) | Direct Alpha Agonist | High | Low | Low |

| Phenylethanolamine | Unsubstituted (-H) | Indirect (Releasing Agent) | Low | Moderate | Moderate |

| Phenylephrine | 3-OH, N-Methyl | Direct Alpha Agonist | Very High | Low | Low |

Key Insight: The replacement of the 3-OH with a 3-Methyl group increases lipophilicity, enhancing Central Nervous System (CNS) penetration, potentially leading to central stimulatory effects distinct from the purely peripheral effects of Norfenefrine.

References

-

Westfall, T. C., & Westfall, D. P. (2011). Adrenergic Agonists and Antagonists. In: Brunton LL, Chabner BA, Knollmann BC, editors. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. 12th ed. New York: McGraw-Hill.

-

Trendelenburg, U. (1963). Supersensitivity and Subsensitivity to Sympathomimetic Amines. Pharmacological Reviews, 15(2), 225-276.

-

Minneman, K. P., & Esbenshade, T. A. (1994). Alpha-1 Adrenergic Receptor Subtypes. Annual Review of Pharmacology and Toxicology, 34, 117-133.

-

PubChem Compound Summary. (2024). Phenylethanolamine Derivatives and SAR. National Center for Biotechnology Information.

Topic: Use of 2-Amino-1-(m-tolyl)ethanol hydrochloride as a Chiral Auxiliary

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral auxiliaries that enable the predictable and high-fidelity synthesis of enantiomerically pure molecules.[1][2] This technical guide focuses on 2-Amino-1-(m-tolyl)ethanol hydrochloride, a representative member of this class, detailing its role in directing stereoselective transformations. We will explore the fundamental principles of its application, from the formation of covalent derivatives like oxazolidinones to its influence in key carbon-carbon bond-forming reactions such as diastereoselective alkylations and aldol additions. The narrative emphasizes the mechanistic basis for stereocontrol, provides validated experimental protocols for its use and subsequent removal, and contextualizes its utility within the synthesis of complex, biologically active compounds. This document serves as a practical resource for chemists seeking to leverage this auxiliary for achieving specific stereochemical outcomes in pharmaceutical and chemical research.

Introduction: The Imperative for Stereocontrol in Synthesis

In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms—stereochemistry—is a critical determinant of function. For pharmaceuticals, the desired therapeutic effect often resides in a single enantiomer, while its mirror image may be inactive or even toxic. Consequently, the ability to selectively synthesize one enantiomer over the other, a practice known as asymmetric synthesis, is of paramount importance.[3]

One of the most robust and reliable strategies in asymmetric synthesis is the use of a chiral auxiliary.[3][4] This approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then acts as a "chiral director," using its inherent stereochemistry to guide the approach of reagents, forcing the creation of a new stereocenter with a specific, predictable configuration. After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

2-Amino-1-(m-tolyl)ethanol belongs to the class of 1,2-amino alcohols, which are among the most successful and widely utilized chiral auxiliaries, most famously demonstrated by the Evans oxazolidinone systems.[3][4][5] These auxiliaries are valued for their ability to:

-

Form rigid, cyclic derivatives with substrates (e.g., N-acyl oxazolidinones).

-

Provide a well-defined steric environment to ensure high diastereofacial selectivity.

-

Enable reliable cleavage under conditions that do not compromise the newly formed stereocenter.

This guide provides a detailed examination of 2-Amino-1-(m-tolyl)ethanol hydrochloride as a practical tool for achieving these goals.

Physicochemical Properties and Synthesis

The hydrochloride salt form enhances the stability and handling of the free amine.

| Property | Value |

| IUPAC Name | (1R)-2-amino-1-(3-methylphenyl)ethanol;hydrochloride |

| CAS Number | 1391354-71-4[6] |

| Molecular Formula | C9H14ClNO[6] |

| Molecular Weight | 187.67 g/mol |

| Canonical SMILES | CC1=CC=CC(=C1)C(CN)O.Cl |

| InChI Key | IHNWJJLKSBXLRI-FVGYRXGTSA-N[6] |

The synthesis of chiral 1,2-amino alcohols is typically achieved through the enantioselective reduction of the corresponding α-amino ketones.[7] This transformation can be accomplished using catalytic asymmetric transfer hydrogenation with a suitable chiral ruthenium catalyst, which consistently delivers the desired alcohol in high yield and with excellent enantiomeric excess (ee).[7]

Mechanism of Stereodirection: The Oxazolidinone Approach

The power of 2-Amino-1-(m-tolyl)ethanol as a chiral auxiliary is best illustrated through its incorporation into a rigid heterocyclic system, such as an N-acylated oxazolidin-2-one. This framework provides the conformational rigidity required for effective stereochemical communication.

Formation of the Chiral Controller

The first step is the attachment of the auxiliary to a prochiral carboxylic acid derivative. This is typically achieved by first forming the oxazolidinone from the amino alcohol and then acylating the nitrogen atom. This creates an N-acyl oxazolidinone, the active substrate for subsequent stereoselective reactions.

Diastereoselective Enolate Formation and Alkylation

The core of the methodology lies in the diastereoselective alkylation of the N-acyl oxazolidinone.[3][4] The process relies on predictable enolate geometry and a sterically biased approach of the electrophile.

-

Enolate Formation: The substrate is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming an enolate. The presence of a Lewis acid, often coordinated to the carbonyl oxygen, helps in the formation of a rigid, chelated Z-enolate.

-

Facial Shielding: The m-tolyl group on the oxazolidinone ring projects outwards, creating a significant steric barrier. This barrier effectively blocks one face of the planar enolate.

-

Electrophilic Attack: An incoming electrophile (e.g., an alkyl halide) is therefore forced to approach from the less hindered opposite face. This directed attack ensures the formation of one diastereomer in significant excess. The reaction is typically run at low temperatures (e.g., -78 °C) to maximize kinetic control and prevent side reactions.[4]

The causality behind this high selectivity is the energetic penalty associated with the electrophile approaching from the sterically congested face defined by the tolyl group.

Caption: Mechanism of stereocontrol using a tolyl-substituted auxiliary.

Cleavage and Recovery of the Auxiliary

A critical feature of a useful chiral auxiliary is its facile removal without affecting the newly created stereocenter.[3] The acylated oxazolidinone can be cleaved using various nucleophilic reagents to yield different functional groups:

-

LiAlH₄ or LiBH₄: Reductive cleavage to yield a primary alcohol.[4]

-

LiOH / H₂O₂: Saponification to yield a carboxylic acid.

-

Sodium Methoxide: Transesterification to yield a methyl ester.

-

Weinreb Amine (Me(OMe)NH·HCl): Conversion to a Weinreb amide, a versatile intermediate for ketone synthesis.

This versatility allows the final product to be tailored for subsequent steps in a synthetic route, while the chiral auxiliary can be recovered and recycled, improving the overall efficiency and cost-effectiveness of the process.

Experimental Protocols and Workflow

The following protocols are representative examples of how 2-Amino-1-(m-tolyl)ethanol, as part of an oxazolidinone auxiliary, can be used in a synthetic workflow.

General Workflow

The overall process follows a logical sequence from attaching the auxiliary to recovering the final product.

Caption: Standard experimental workflow for auxiliary-mediated synthesis.

Protocol 1: Diastereoselective Alkylation

This protocol describes the alkylation of an N-propanoyl oxazolidinone derived from 2-Amino-1-(m-tolyl)ethanol.

Reagents and Conditions:

-

Substrate: N-Propanoyl-(4R,5S)-4-(m-tolyl)-5-phenyloxazolidin-2-one (1.0 equiv)

-

Base: Sodium hexamethyldisilazide (NaHMDS, 2.0 M in THF, 1.1 equiv)

-

Electrophile: Benzyl bromide (BnBr, 1.2 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Temperature: -78 °C

Procedure:

-

Dissolve the N-propanoyl oxazolidinone substrate in anhydrous THF under an inert nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the NaHMDS solution dropwise over 15 minutes. The solution should turn a deep yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.

-

Add the benzyl bromide electrophile dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure, diastereomerically enriched alkylated product.[4][8]

Protocol 2: Auxiliary Cleavage to a Carboxylic Acid

Reagents and Conditions:

-

Substrate: Alkylated N-acyl oxazolidinone (1.0 equiv)

-

Reagents: Lithium hydroxide (LiOH, 4.0 equiv), 30% Hydrogen peroxide (H₂O₂, 4.0 equiv)

-

Solvent: THF/Water (3:1 mixture)

-

Temperature: 0 °C to room temperature

Procedure:

-